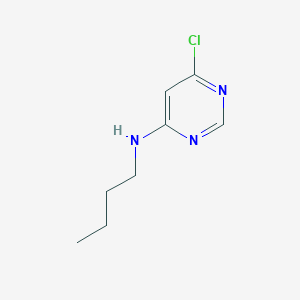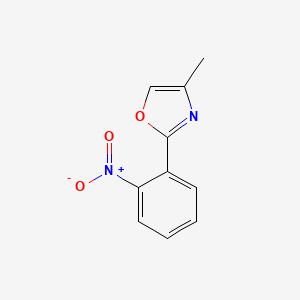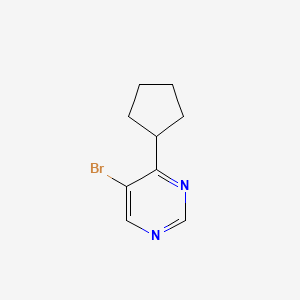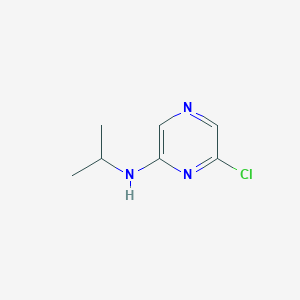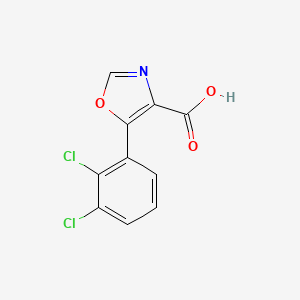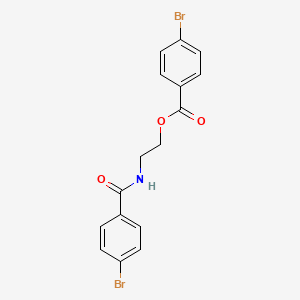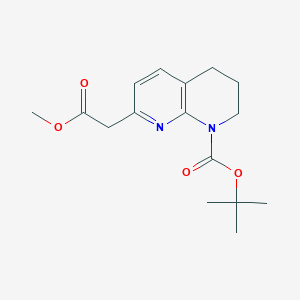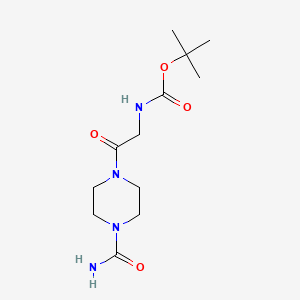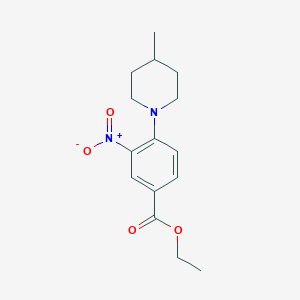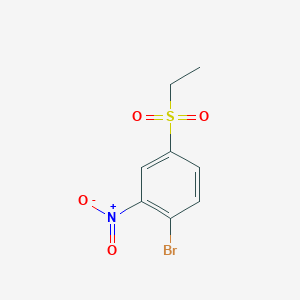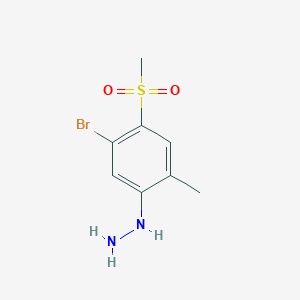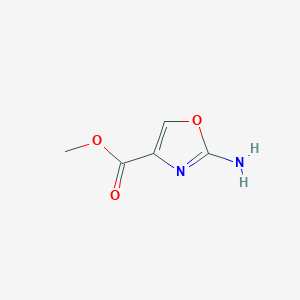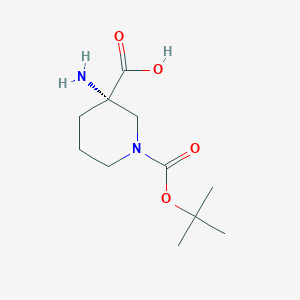![molecular formula C11H11ClN2S B1346464 4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 81765-97-1](/img/structure/B1346464.png)
4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4-CMT) is a heterocyclic compound containing both nitrogen and sulfur atoms. It is a type of thienopyrimidine, a heterocyclic aromatic compound with a benzothieno[2,3-d]pyrimidine skeleton. 4-CMT has been studied for its potential uses in scientific research and laboratory experiments.
Scientific Research Applications
- Field : Organic Chemistry
- Application : This compound is used as a reactant for the synthesis of thieno and furo pyrimidines derivatives .
- Method : The specific methods of synthesis are not detailed in the source, but it typically involves organic synthesis procedures .
- Results : These derivatives are used as c-Met inhibitors, which have potential as antitumor agents .
- Field : Medicinal Chemistry
- Application : Thiophene and its substituted derivatives, which include “4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine”, have a wide range of therapeutic properties .
- Method : The specific methods of application are not detailed in the source, but it typically involves pharmaceutical formulation and administration .
- Results : These compounds have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Synthesis of Thieno and Furo Pyrimidines Derivatives
Therapeutic Applications
- Field : Medicinal Chemistry
- Application : This compound can be used in the synthesis of pyrimidine-derived indole ribonucleosides .
- Method : The specific methods of synthesis are not detailed in the source, but it typically involves organic synthesis procedures .
- Results : The synthesized compound exhibited notable cytotoxicity in HepG2 cells and THP-1 with IC 50 of 0.175 and 1.565 μM .
- Field : Organic Chemistry
- Application : Hydrazonoyl halides, which can be synthesized from this compound, are widely used as reagents for the synthesis of heterocyclic compounds .
- Method : The specific methods of synthesis are not detailed in the source, but it typically involves organic synthesis procedures .
- Results : 1,3,4-Thiadiazoles are among the most common heterocyclic pharmacophores synthesized from hydrazonoyl halides .
Synthesis of Pyrimidine-Derived Indole Ribonucleosides
Synthesis of Heterocyclic Compounds
- Field : Medicinal Chemistry
- Application : This compound can be used in the synthesis of pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .
- Method : The specific methods of synthesis are not detailed in the source, but it typically involves organic synthesis procedures .
- Results : The synthesized compounds have been reported to possess antimicrobial, antioxidative, antibiotic, and anticancer properties .
- Field : Medicinal Chemistry
- Application : This compound can be used in the synthesis of 4-hydroxy-2(1H)-quinolinone derivatives .
- Method : The specific methods of synthesis are not detailed in the source, but it typically involves organic synthesis procedures .
- Results : The synthesized compound has been known to be an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Synthesis of Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines
Synthesis of 4-Hydroxy-2(1H)-quinolinone Derivatives
properties
IUPAC Name |
4-chloro-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-6-13-10(12)9-7-4-2-3-5-8(7)15-11(9)14-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBUCJFANWYVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002193 | |
| Record name | 4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
CAS RN |
81765-97-1 | |
| Record name | 81765-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

